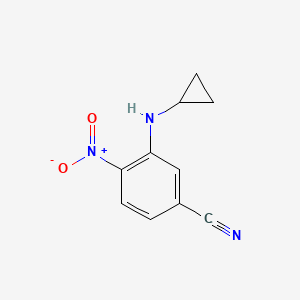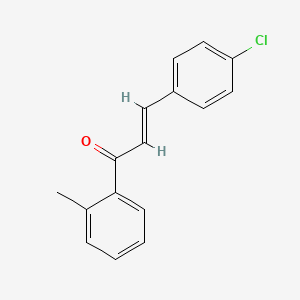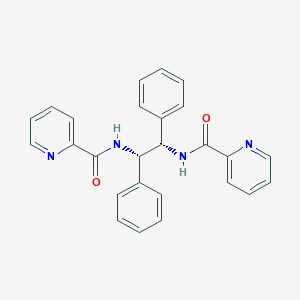
1-Quinolin-6-yl-butan-1-one
Descripción general
Descripción
1-Quinolin-6-yl-butan-1-one is a chemical compound with the molecular formula C13H13NO. It is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Mecanismo De Acción
Target of Action
It is structurally related to other quinoline compounds such as bedaquiline . Bedaquiline, a diarylquinoline antimycobacterial drug, primarily targets the c subunit of ATP synthase . This enzyme is responsible for synthesizing ATP, a crucial energy molecule in cells .
Mode of Action
Bedaquiline inhibits the c subunit of ATP synthase, thereby disrupting the synthesis of ATP . This disruption can lead to energy depletion within the cell, affecting its survival and proliferation .
Biochemical Pathways
Quinoline compounds are known to exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .
Result of Action
Quinoline derivatives are known to display a broad range of biological activities, including anti-depressant properties .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1-Quinolin-6-yl-butan-1-one are not fully explored yet. Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . They exhibit chemical reactivity similar to benzene and pyridine, participating in both electrophilic and nucleophilic substitution reactions .
Cellular Effects
Quinoline derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . They exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antibacterial activities .
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinoline derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Métodos De Preparación
The synthesis of 1-Quinolin-6-yl-butan-1-one can be achieved through various methods. One common approach involves the reaction of quinoline with butanone under specific conditions. The reaction typically requires a catalyst and may be conducted under microwave irradiation to enhance the reaction rate and yield . Industrial production methods often involve greener and more sustainable processes, such as solvent-free reactions, the use of ionic liquids, and photocatalytic synthesis .
Análisis De Reacciones Químicas
1-Quinolin-6-yl-butan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce quinoline alcohols .
Aplicaciones Científicas De Investigación
1-Quinolin-6-yl-butan-1-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, catalysts, and materials for electronic devices.
Comparación Con Compuestos Similares
1-Quinolin-6-yl-butan-1-one can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, known for its antimalarial properties.
2-Chloroquinoline: A derivative with enhanced antimicrobial activity.
Quinolinyl-pyrazoles: Compounds with significant pharmacological potential, including anticancer and anti-inflammatory activities
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties
Propiedades
IUPAC Name |
1-quinolin-6-ylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-4-13(15)11-6-7-12-10(9-11)5-3-8-14-12/h3,5-9H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOYHSSJZOFZOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







amine](/img/structure/B3099972.png)








